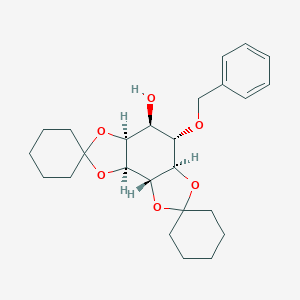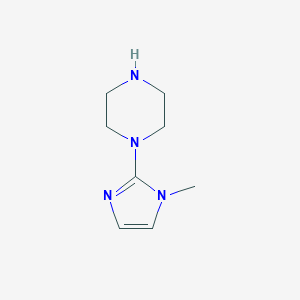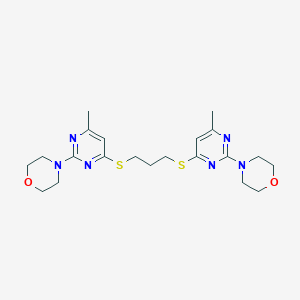
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to cause Parkinson's disease-like symptoms in humans and animals. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain.
Wirkmechanismus
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
The administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in animals results in a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol has also been shown to induce oxidative stress and inflammation in the brain, leading to further neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is a valuable tool for studying the pathophysiology of Parkinson's disease, as it mimics the disease's pathology in humans. However, there are limitations to using 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in lab experiments. The toxicity of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol can vary depending on the species and strain of animals used, making it difficult to compare results between studies. Additionally, the administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in animals does not fully replicate the complexity of Parkinson's disease in humans, limiting its translational potential.
Zukünftige Richtungen
There are several future directions for 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol research. One area of interest is the development of new animal models that better replicate the complexity of Parkinson's disease in humans. Another area of interest is the identification of new therapeutic targets for the treatment of Parkinson's disease, based on the mechanisms of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol-induced neurotoxicity. Finally, the development of new neuroprotective agents that can prevent or reverse 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol-induced neuronal damage is an important area of research.
Conclusion:
In conclusion, 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is a valuable tool for studying the pathophysiology of Parkinson's disease. Its ability to selectively target dopaminergic neurons in the substantia nigra and cause Parkinson's disease-like symptoms in animals has led to extensive research on its mechanisms of action and potential treatments. While there are limitations to using 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in lab experiments, its continued use in research will lead to a better understanding of Parkinson's disease and potential new treatments for the disease.
Synthesemethoden
The synthesis of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol involves the reaction of 2,4,6-trimethylpyrimidine with morpholine and 1,3-propanedithiol in the presence of a catalyst such as iodine. The reaction yields 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol as a yellow crystalline solid with a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol has been widely used as a research tool to study the pathophysiology of Parkinson's disease. The administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol to animals results in a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This mimics the pathology of Parkinson's disease in humans, making 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol a valuable tool for studying the disease's mechanisms and potential treatments.
Eigenschaften
CAS-Nummer |
123427-18-9 |
|---|---|
Produktname |
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol |
Molekularformel |
C21H30N6O2S2 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
4-[4-methyl-6-[3-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)sulfanylpropylsulfanyl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C21H30N6O2S2/c1-16-14-18(24-20(22-16)26-4-8-28-9-5-26)30-12-3-13-31-19-15-17(2)23-21(25-19)27-6-10-29-11-7-27/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
PIMIHZIEVDTJNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)SCCCSC3=NC(=NC(=C3)C)N4CCOCC4 |
Kanonische SMILES |
CC1=CC(=NC(=N1)C(CC(C2=NC(=CC(=N2)C3CNCCO3)C)S)S)C4CNCCO4 |
Synonyme |
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



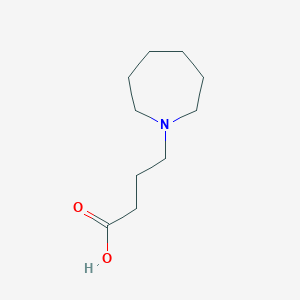
![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)
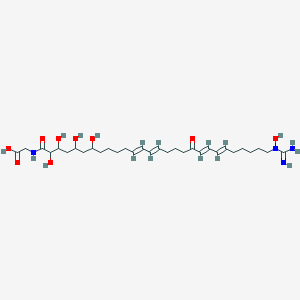
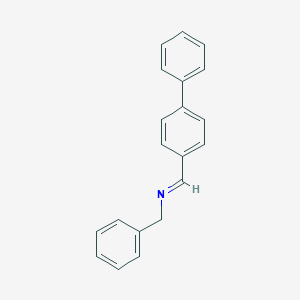
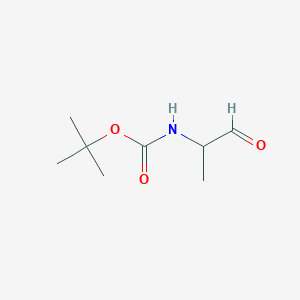
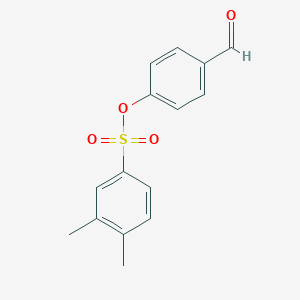
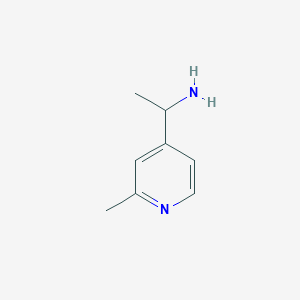

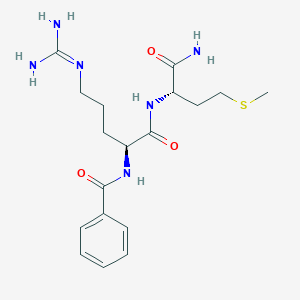
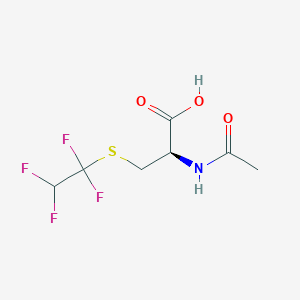
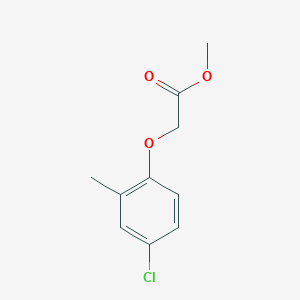
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
